![molecular formula C19H22N2O4S B215594 N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B215594.png)
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in various areas of research, including cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα exerts its effects by binding to the p53 protein, preventing its interaction with other proteins and inhibiting its transcriptional activity. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells. This compoundα has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compoundα has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. This compoundα has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. This compoundα has poor solubility in water, which can make it difficult to use in certain experiments. It also has potential off-target effects, which can complicate data interpretation.
Direcciones Futuras
For research include the development of more potent and selective inhibitors of p53, investigation of combination therapies, and more studies on safety and efficacy.
Métodos De Síntesis
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα can be synthesized using a multi-step process that involves the reaction of various chemicals, including 4-aminobenzenesulfonyl chloride, phenethylamine, and tetrahydro-2-furan carboxylic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα has been extensively used in scientific research to investigate its potential therapeutic effects. It has been shown to inhibit the activity of p53, a tumor suppressor protein that is involved in the regulation of cell growth and apoptosis. This compoundα has been found to be effective in various cancer models, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C19H22N2O4S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-[4-(2-phenylethylsulfamoyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H22N2O4S/c22-19(18-7-4-14-25-18)21-16-8-10-17(11-9-16)26(23,24)20-13-12-15-5-2-1-3-6-15/h1-3,5-6,8-11,18,20H,4,7,12-14H2,(H,21,22) |
Clave InChI |
CHQOWKKOIQKQBC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
SMILES canónico |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



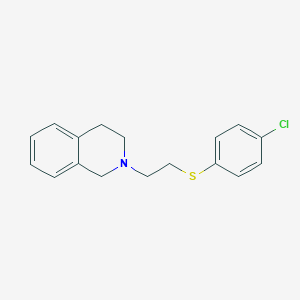
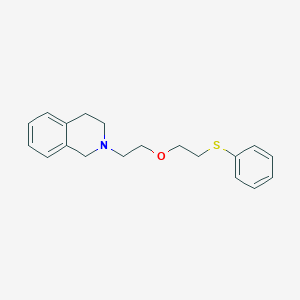
![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215520.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B215521.png)
![3-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}ethyl)-4(3H)-quinazolinone](/img/structure/B215522.png)
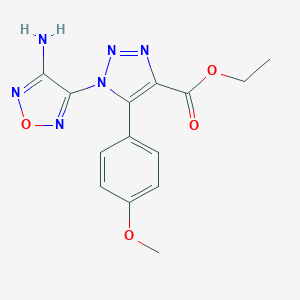
![3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B215526.png)
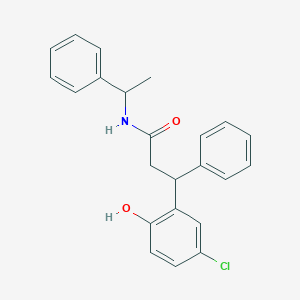
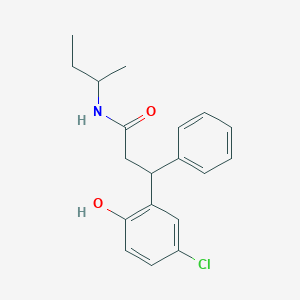
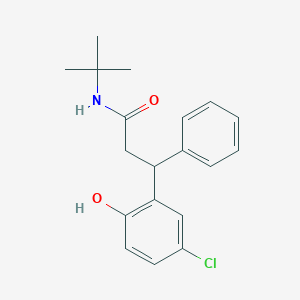
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B215535.png)
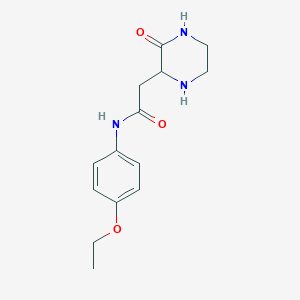
![N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B215548.png)